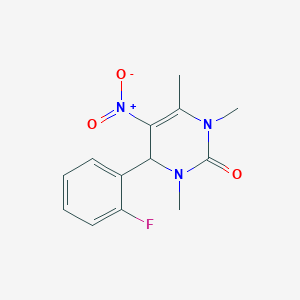![molecular formula C20H25FO3 B14868580 (9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14868580.png)
(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound with a unique structure. This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene core structure. The presence of fluorine, hydroxyl, and multiple methyl groups adds to its chemical diversity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione typically involves multi-step organic synthesis. Key steps include the introduction of the fluoro group, hydroxylation, and methylation. The reaction conditions often require specific catalysts, temperature control, and precise stoichiometry to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process might also include purification steps like recrystallization and chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro group or convert ketones to alcohols.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products depend on the specific reactions and conditions but can include various derivatives with altered functional groups.
科学研究应用
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Biologically, it may be investigated for its interactions with enzymes and receptors, given its steroid-like structure.
Medicine: In medicine, it could be explored for its potential therapeutic effects, particularly in hormone-related treatments or as an anti-inflammatory agent.
Industry: Industrially, it might be used in the synthesis of pharmaceuticals or as a precursor for other bioactive compounds.
作用机制
The mechanism of action for (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets such as steroid receptors. The compound may bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular responses.
相似化合物的比较
Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the fluoro and hydroxyl groups.
Cortisol: Similar steroid structure with different functional groups, including a hydroxyl group at a different position.
Testosterone: Another steroid with a similar core structure but different functional groups.
Uniqueness: The presence of the fluoro group and specific stereochemistry makes (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione unique compared to other steroids. These features may confer distinct biological activities and chemical reactivity.
属性
分子式 |
C20H25FO3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14?,15?,16?,18-,19-,20-/m0/s1 |
InChI 键 |
IZLVPOBNINIXJM-DYVFKBNGSA-N |
手性 SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1=O)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


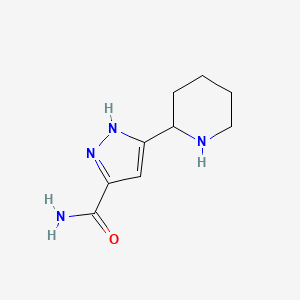
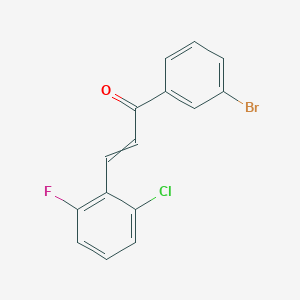
![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
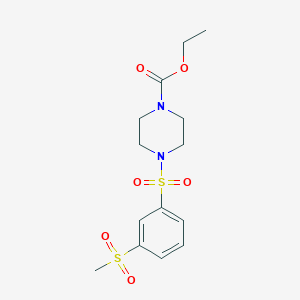
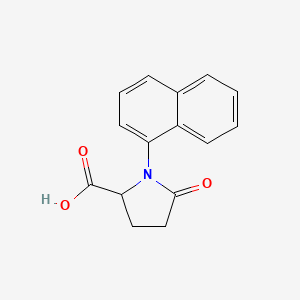
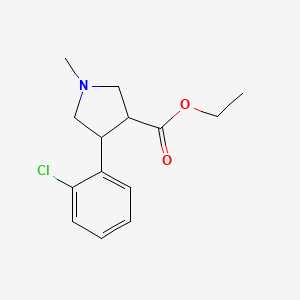

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)

![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate](/img/structure/B14868553.png)

